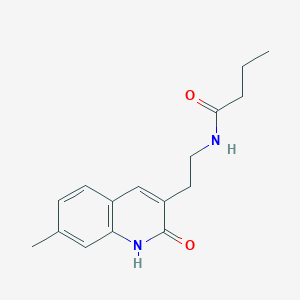

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide

Description

Properties

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-4-15(19)17-8-7-13-10-12-6-5-11(2)9-14(12)18-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIVCMWKDNREPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Alkyl halides, triethylamine, dichloromethane as solvent.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Multi-Target Agents

Recent studies have highlighted the potential of quinoline derivatives, including N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide, as multi-target agents. These compounds are designed to interact with multiple biological targets, which can enhance their therapeutic efficacy while reducing the risk of resistance commonly seen with single-target drugs. For instance, derivatives of 4-hydroxy-2-quinolinone have shown significant activity against lipoxygenase (LOX), an enzyme involved in inflammatory processes and cancer progression. In particular, certain carboxamide derivatives demonstrated IC50 values as low as 10 μM for LOX inhibition, indicating strong potential for anti-inflammatory applications .

1.2 Anticancer Properties

The compound's structural features allow it to interact with various cellular pathways implicated in cancer. Studies have demonstrated that certain quinoline-based compounds exhibit cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. Specific derivatives have been noted for their ability to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways . For example, a related quinolone derivative was shown to exert significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines .

Antioxidant Activity

2.1 Mechanism of Action

This compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has demonstrated the ability to scavenge free radicals effectively and inhibit lipid peroxidation processes . In vitro assays have shown that certain derivatives can achieve nearly 100% inhibition of lipid peroxidation, underscoring their potential as protective agents against oxidative damage .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares functional group similarities with the sulfonamide-linked acylated derivatives described in (e.g., compounds 5a–5d ). Below is a detailed comparison based on structural features, physicochemical properties, and synthesis trends.

Key Structural Differences

Core Structure: Target Compound: Contains a 7-methyl-2-oxo-1,2-dihydroquinoline core, which is electron-rich due to the conjugated aromatic system and keto group. Compounds 5a–5d (): Feature a 4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl group, combining a sulfonamide linker with a tetrahydrofuran-derived lactam.

Side Chain :

- The target compound’s butyramide group (C4 chain) is shorter than the pentanamide (C5), hexanamide (C6), and heptanamide (C7) chains in 5b–5d , which may affect lipophilicity and steric bulk.

Physicochemical Properties

While direct data for the target compound are unavailable, trends from 5a–5d () suggest that:

- Melting Points (m.p.): Decrease with increasing acyl chain length (e.g., 5a: 180–182°C vs. 5d: 143–144°C), likely due to reduced crystallinity from enhanced hydrophobic interactions. The target compound’s rigid quinoline core may elevate its m.p. compared to 5a–5d.

- Optical Rotation : Compounds with stereocenters (e.g., 5a : [α]D = +4.5°) show moderate optical activity, whereas the target compound’s lack of chiral centers (based on its structure) would render it optically inactive.

Data Table: Comparison of Acylated Derivatives

| Compound | Acyl Chain | Yield (%) | m.p. (°C) | [α]D (c, solvent) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|---|---|

| 5a (Butyramide) | C4 | 51.0 | 180–182 | +4.5° (0.10, MeOH) | 10.28 (s, NH), 0.91 (t, CH3) |

| 5b (Pentanamide) | C5 | 45.4 | 174–176 | +5.7° (0.08, MeOH) | 0.89 (t, CH3) |

| 5c (Hexanamide) | C6 | 48.3 | 142–143 | +6.4° (0.10, MeOH) | 1.30–1.29 (m, CH2), 0.86 (t, CH3) |

| 5d (Heptanamide) | C7 | 45.4 | 143–144 | +4.7° (0.10, MeOH) | 1.30–1.29 (m, CH2), 0.86 (t, CH3) |

Hypothetical Comparison with Target Compound

- Bioactivity: The 2-oxo-1,2-dihydroquinoline moiety could enhance interactions with biological targets (e.g., enzymes or receptors) compared to the sulfonamide-tetrahydrofuran group in 5a–5d.

Research Findings and Implications

The structural analogs in demonstrate that acyl chain length inversely correlates with melting point and optical activity, likely due to disrupted molecular packing and increased flexibility. For the target compound, the rigid quinoline core may counteract this trend, favoring higher thermal stability. Further studies are needed to evaluate its biological activity and synthetic scalability.

Biological Activity

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide is a synthetic compound within the quinoline derivative class. Its structure and biological activity have garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 290.37 g/mol. The compound features a quinoline ring system, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O2 |

| Molecular Weight | 290.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | 851405-16-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of various enzymes or receptors, leading to significant therapeutic effects. Some proposed mechanisms include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes associated with cancer cell proliferation and inflammation.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that are crucial for cellular growth and survival.

- DNA Intercalation : The quinoline structure allows potential intercalation into DNA, which can inhibit replication in cancer cells.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit promising anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating pathways involved in cell survival and death.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against several pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections.

Case Studies and Research Findings

- Study on Anticancer Effects : A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the downregulation of anti-apoptotic proteins (source needed).

- Antimicrobial Assessment : In vitro tests revealed that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a therapeutic agent for bacterial infections (source needed).

- Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, further supporting its anticancer potential (source needed).

Q & A

Q. What are the recommended synthetic routes for N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Start with a 7-methyl-2-oxo-1,2-dihydroquinoline precursor. Cyclization via Friedländer or Pfitzinger reactions under acidic conditions (e.g., H₂SO₄) can generate the quinoline backbone .

Ethyl Group Introduction : Alkylation at the 3-position using ethyl bromide or similar alkylating agents in the presence of a base (e.g., K₂CO₃) .

Butyramide Functionalization : React the intermediate with butyryl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond .

Q. Optimization Tips :

- Temperature Control : Maintain 60–80°C during alkylation to prevent side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural validation employs:

X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., bond lengths/angles, thermal parameters). highlights SHELX’s robustness for small-molecule crystallography .

Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., quinoline aromatic protons at δ 6.8–8.2 ppm, butyramide carbonyl at δ 170–175 ppm) .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and quinoline C=O (~1680 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values) require:

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control compounds.

- Validate enzymatic activity assays (e.g., immunoproteasome inhibition) with reference inhibitors .

Data Triangulation :

- Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization).

- Replicate studies under identical conditions (pH, temperature, solvent) .

Meta-Analysis : Compare structural analogs (e.g., ’s derivatives) to identify substituent effects on activity .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

Target Identification :

- Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins from lysates .

- DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins upon compound binding .

Functional Studies :

- Kinetic Analysis : Measure enzyme inhibition (e.g., kcat/KM for proteasome subunits) using fluorogenic substrates .

- Gene Knockdown : siRNA-mediated silencing of candidate targets to confirm phenotypic rescue .

Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in active sites (e.g., immunoproteasome β5i subunit) .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

Pharmacokinetic Profiling :

- ADME : Administer orally/IV to rodents; measure plasma concentration (LC-MS/MS) at intervals (0–24 hrs).

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .

Toxicity Screening :

- Acute Toxicity : Single-dose escalation (OECD 423 guidelines) with histopathology (liver/kidney sections).

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .

Biodistribution : Radiolabel the compound (¹⁴C or ³H) to track tissue accumulation via autoradiography .

Q. What analytical methods are critical for assessing purity and stability during storage?

Methodological Answer:

HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to detect impurities (>99% purity threshold) .

Stability-Indicating Methods :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolysis (acid/alkaline) to identify degradation products .

- LC-MS : Characterize degradation pathways (e.g., quinoline ring oxidation or amide hydrolysis) .

Long-Term Storage : Store at -20°C under argon; monitor moisture content (Karl Fischer titration) .

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

Methodological Answer:

SAR (Structure-Activity Relationship) Studies :

- Quinoline Modifications : Introduce electron-withdrawing groups (e.g., -Cl at C-6) to enhance receptor affinity .

- Butyramide Replacement : Test isosteres (e.g., sulfonamides) to improve metabolic stability .

Solubility Optimization :

- Prodrug Design : Conjugate with PEG or cyclodextrins for aqueous formulation.

- Salt Formation : Screen counterions (e.g., HCl, sodium) via slurry experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.